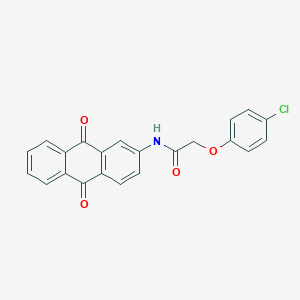
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is an organic compound that features a chlorophenoxy group and an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.
Coupling with anthracene derivative: The chlorophenoxy intermediate is then coupled with 9,10-dioxo-9,10-dihydroanthracene-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the anthracene moiety.
Reduction: Reduction reactions could target the carbonyl groups in the anthracene derivative.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of organic electronic materials or as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- 2-(4-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Uniqueness
The presence of the chlorophenoxy group in 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide may confer unique properties such as increased reactivity or specific interactions with biological targets compared to its brominated or methylated analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPJGZWVQKHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
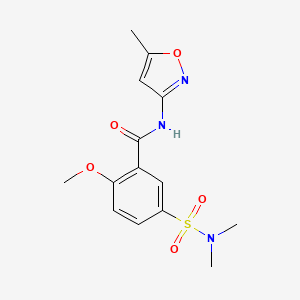
![4-(2-Bromophenyl)-6-nitro-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B5056232.png)
![ethyl 4-[(3-bromophenyl)acetyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5056233.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
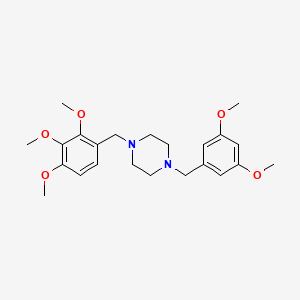
![(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5056285.png)
![3-CHLORO-4-METHOXY-N-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5056288.png)
![1-(4-Ethoxyphenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5056293.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5056300.png)
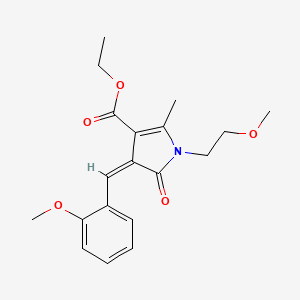
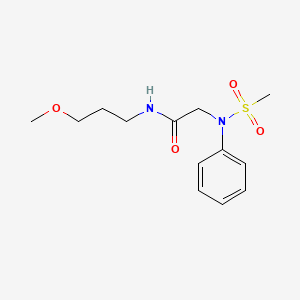
![3-(1,3-benzodioxol-4-yl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione](/img/structure/B5056312.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5056317.png)
![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)
